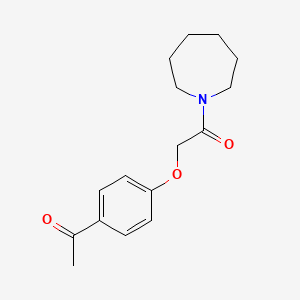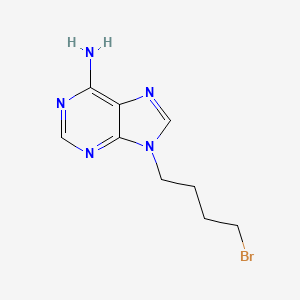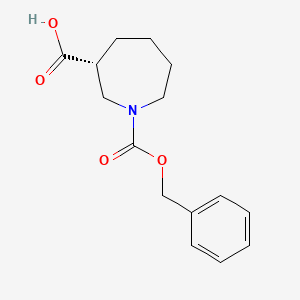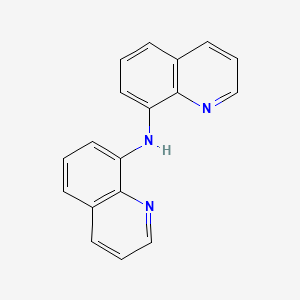![molecular formula C16H15F2NO B11846814 2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 827310-56-5](/img/structure/B11846814.png)
2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 3,5-difluorobenzyl group attached to the tetrahydroisoquinoline core, which includes a hydroxyl group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl bromide and tetrahydroisoquinoline.
Nucleophilic Substitution: The 3,5-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with tetrahydroisoquinoline in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation at the 8th position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group at the 8th position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced aromatic compounds.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.
Comparaison Avec Des Composés Similaires
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8th position.
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: Hydroxyl group at the 6th position instead of the 8th.
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-one: Ketone group at the 8th position instead of the hydroxyl group.
Uniqueness: The presence of the hydroxyl group at the 8th position in 2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol provides unique chemical reactivity and potential biological activity compared to its analogs. This functional group can participate in hydrogen bonding and other interactions that may enhance its binding affinity to biological targets.
Propriétés
Numéro CAS |
827310-56-5 |
|---|---|
Formule moléculaire |
C16H15F2NO |
Poids moléculaire |
275.29 g/mol |
Nom IUPAC |
2-[(3,5-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C16H15F2NO/c17-13-6-11(7-14(18)8-13)9-19-5-4-12-2-1-3-16(20)15(12)10-19/h1-3,6-8,20H,4-5,9-10H2 |
Clé InChI |
JSBVSPIOEXCIOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C=CC=C2O)CC3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)





![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)



![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
